molecular formula C20H20FN3O B2501399 8-[(3-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1189667-20-6

8-[(3-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2501399
CAS No.: 1189667-20-6
M. Wt: 337.398
InChI Key: RWYONNUZJOTBJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-FLUOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a useful research compound. Its molecular formula is C20H20FN3O and its molecular weight is 337.398. The purity is usually 95%.
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Scientific Research Applications

Cancer Research

One study focused on the synthesis, structure-activity relationships, and biological activity evaluation of novel spirocyclic thiazolidin-4-ones, including triazaspiro[4.5]dec-8-ene benzylidine derivatives, as potential epidermal growth factor receptor inhibitors. Compound 18, a derivative within this series, showed significant inhibitory activity and moderate antiproliferative activity against the MCF-7 cell line in vitro. This indicates potential utility in cancer therapy, specifically targeting epidermal growth factor receptors (Fleita, Sakka, & Mohareb, 2013).

Antipsychotic Potential

Another study examined a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones, including closely related compounds to the one , for their potential as antipsychotic agents. These compounds exhibited antipsychotic profiles in biochemical and behavioral pharmacological test models, suggesting their potential use in treating psychiatric disorders (Wise et al., 1985).

Anticonvulsant Activity

The synthesis and anticonvulsant activity of new fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives were investigated. Some derivatives exhibited significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, showcasing the potential for developing new anticonvulsant drugs (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).

Antiviral Research

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their efficacy against human coronavirus and influenza virus. Several compounds demonstrated inhibitory activity against human coronavirus 229E replication, indicating their potential as antiviral agents in the development of treatments for viral infections (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Analgesic and Anti-inflammatory Applications

Research into novel spiro heterocycles, specifically 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds, has shown significant activity in pain and inflammation assays. This suggests the potential for these compounds in the development of new analgesic and anti-inflammatory drugs (Cohen, Banner, & Lopresti, 1978).

Properties

IUPAC Name

8-[(3-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c21-17-8-4-5-15(13-17)14-24-11-9-20(10-12-24)22-18(19(25)23-20)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYONNUZJOTBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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